2-[(1-BENZYL-2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]-1-METHYL-1H-1,3-BENZODIAZOLE
Overview
Description
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C18H15N5O2S This compound features a unique structure that combines an imidazole ring with a benzimidazole ring, connected via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe benzimidazole ring is then synthesized separately and linked to the imidazole ring via a sulfanyl group using thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5-(benzylsulfanyl)-1,3,4-thiadiazole
- 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6-nitro-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-1-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-20-17(24(25)26)18(23(13)12-14-8-4-3-5-9-14)27-19-21-15-10-6-7-11-16(15)22(19)2/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWCXJOKMHJPSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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